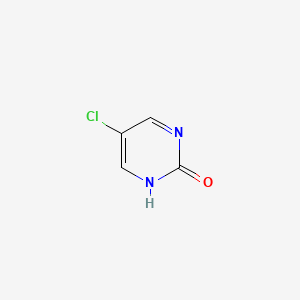

5-Chloro-2-hydroxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYCDVQABSEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068947 | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54326-16-8 | |

| Record name | 5-Chloro-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxypyrimidine is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a multitude of biologically active molecules. Its strategic importance in medicinal chemistry and agrochemicals stems from the unique reactivity conferred by its chloro and hydroxy functional groups. This guide provides a comprehensive overview of the historical context of pyrimidine discovery, delves into the evolution of synthetic methodologies for this compound, and presents detailed, field-proven protocols for its preparation. A critical analysis of the underlying reaction mechanisms and the rationale behind experimental choices is provided to equip researchers with a robust understanding of its chemistry.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of life. It forms the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental to genetic coding and cellular function[1]. Beyond its biological roles, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs[2]. The introduction of substituents, such as a chlorine atom at the 5-position and a hydroxyl group at the 2-position, as in this compound, provides synthetic handles for further molecular elaboration, making it a valuable building block in drug discovery and development[2][3].

Historical Context: The Dawn of Pyrimidine Chemistry

The journey into the world of pyrimidines began in the 19th century, not with targeted synthesis, but through the degradation of natural products. While the systematic study of pyrimidines is often credited to have begun in 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines, the parent compound was first prepared by Gabriel and Colman in 1900[1]. They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust[1].

While the specific discovery and initial synthesis of this compound are not prominently documented in readily accessible historical literature, its development can be understood within the broader context of the exploration of halogenated pyrimidines. The 20th century saw a surge in the synthesis and characterization of a vast number of pyrimidine derivatives, driven by the burgeoning fields of medicinal chemistry and pesticide research.

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the starting materials' availability, desired scale, and safety considerations. A prevalent and reliable modern approach involves the direct chlorination of 2-hydroxypyrimidine.

Direct Chlorination of 2-Hydroxypyrimidine

A contemporary and efficient method for the synthesis of this compound is the direct chlorination of the readily available 2-hydroxypyrimidine. This method offers a straightforward route with good yields.

-

Starting Material: 2-Hydroxypyrimidine is a commercially available and relatively inexpensive starting material, making this a cost-effective route.

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and selective electrophilic chlorinating agent. Its use avoids the harsh conditions and potential side reactions associated with stronger chlorinating agents like chlorine gas or sulfuryl chloride.

-

Solvent System: A mixture of acetic acid and dichloromethane is employed. Acetic acid serves as a polar protic solvent that can facilitate the reaction, while dichloromethane helps to maintain the solubility of the reactants and products.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture and oxygen.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring, while electron-deficient overall, is activated towards electrophilic attack at the 5-position by the electron-donating hydroxyl group at the 2-position. NCS acts as the source of the electrophilic chlorine species.

Caption: Electrophilic chlorination of 2-hydroxypyrimidine.

A detailed protocol for this synthesis is described in the work of Beaulieu, Pierre L., et al. in the Journal of Medicinal Chemistry (2014)[4].

-

Reaction Setup: To a solution of 2-hydroxypyrimidine in a mixture of dichloromethane and acetic acid, add N-chlorosuccinimide under an inert atmosphere.

-

Reaction Conditions: Stir the reaction mixture at room temperature, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction may be gently heated to drive it to completion.

-

Workup: Upon completion, the reaction mixture is typically concentrated to remove the solvents. The residue is then purified.

-

Purification: Purification is commonly achieved by recrystallization or column chromatography to yield the pure this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxypyrimidine | [4] |

| Reagent | N-Chlorosuccinimide | [4] |

| Solvent | Dichloromethane / Acetic Acid | [4] |

| Temperature | 20 - 120 °C | [4] |

| Atmosphere | Inert | [4] |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility lies in the ability to further functionalize the pyrimidine ring. The chlorine atom at the 5-position can be displaced by various nucleophiles, and the hydroxyl group at the 2-position can be converted to other functional groups, allowing for the generation of diverse molecular libraries for biological screening. For instance, it has been utilized in the preparation of dimethoxy-pyrrolidylquinazolines as brain-penetrable PDE10A inhibitors[5]. It has also been used in the synthesis of platinum(II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix[6]arene complexes[5].

Conclusion

This compound, a seemingly simple heterocyclic molecule, holds significant importance in the realm of synthetic organic and medicinal chemistry. While its specific discovery is not as prominently chronicled as that of its parent pyrimidine ring, the evolution of its synthesis reflects the advancements in synthetic methodology. The modern, efficient, and scalable synthetic routes now available provide researchers with ready access to this key building block, paving the way for the discovery and development of novel therapeutics and other functional molecules. The detailed understanding of its synthesis, grounded in mechanistic principles, is essential for its effective utilization in these endeavors.

References

-

Wikipedia. Pyrimidine. [Link]

-

Beaulieu, Pierre L., et al. Journal of Medicinal Chemistry, 2014, vol. 57, # 23, p. 10130 - 10143. [Link]

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. 194. Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

The Tautomeric Landscape of 5-Chloro-2-hydroxypyrimidine: A Technical Guide to Stability and Analysis

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomerism and stability of 5-Chloro-2-hydroxypyrimidine, a crucial heterocyclic compound in pharmaceutical and agrochemical research. Synthesizing theoretical insights with practical experimental methodologies, this document serves as an essential resource for professionals engaged in the design and development of novel chemical entities.

Executive Summary

This compound, a versatile building block in organic synthesis, exists in a tautomeric equilibrium between its lactam (keto) and lactim (hydroxy) forms.[1][2] Understanding the predominant tautomer and the factors governing its stability is paramount for predicting its chemical reactivity, biological activity, and for the rational design of molecules with desired properties. This guide elucidates the structural and energetic factors influencing this equilibrium, provides detailed protocols for its experimental investigation, and offers insights into its implications for drug development.

The Phenomenon of Tautomerism in Pyrimidine Derivatives

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in biochemistry and medicinal chemistry. In heterocyclic compounds like pyrimidines, the most common form of tautomerism is the lactam-lactim equilibrium, which involves the migration of a proton between a ring nitrogen and an exocyclic oxygen atom. The position of this equilibrium is highly sensitive to the electronic nature of substituents, solvent polarity, temperature, and pH.

The two primary tautomeric forms of this compound are the 5-chloro-1H-pyrimidin-2-one (lactam or keto form) and the 5-chloro-pyrimidin-2-ol (lactim or hydroxy form).

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: The Predominant Tautomer

While direct experimental studies on the tautomeric equilibrium of this compound are not extensively reported in the literature, valuable insights can be drawn from computational studies on closely related analogs. A study on chlorine-monosubstituted 2-hydroxypyridines, which share a similar heterocyclic core, revealed that the position of the chlorine atom significantly influences the tautomeric preference.[3]

In the gas phase, for 5- and 6-substituted chloro-2-hydroxypyridines, the lactim (hydroxy) form is the dominant tautomer.[3] This preference can be attributed to the electronic effects of the chlorine substituent. The electron-withdrawing nature of the chlorine atom at the 5-position is expected to decrease the basicity of the adjacent ring nitrogen, thereby disfavoring protonation at that site and shifting the equilibrium towards the hydroxy form.

Table 1: Predicted Tautomer Stability

| Tautomer | Form | Predicted Stability (Gas Phase) | Rationale |

| 5-Chloro-pyrimidin-2-ol | Lactim (Hydroxy) | More Stable | Electron-withdrawing effect of the 5-chloro substituent decreases the basicity of the ring nitrogen, favoring the exocyclic hydroxyl group.[3] |

| 5-Chloro-1H-pyrimidin-2-one | Lactam (Keto) | Less Stable | - |

It is crucial to note that in polar solvents, the equilibrium can shift. Generally, more polar solvents tend to favor the more polar tautomer. The lactam form, with its amide-like character, is typically more polar than the lactim form. Therefore, in protic or highly polar aprotic solvents, an increased population of the lactam tautomer of this compound can be anticipated.

Experimental Determination of Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be experimentally investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The proton and carbon chemical shifts are highly sensitive to the electronic environment, allowing for the differentiation of the lactam and lactim forms.

4.1.1 Step-by-Step Protocol for ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Prepare a series of samples in different deuterated solvents to investigate the solvent effect on the equilibrium.

-

Use a standard concentration (e.g., 10 mg/mL) for all samples to ensure comparability.

-

-

NMR Data Acquisition: [4]

-

Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Set the spectral width to cover the expected chemical shift range for both tautomers.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Ensure a relaxation delay of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

-

Data Analysis: [5]

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

-

Identify the characteristic signals for the lactam and lactim tautomers. For the lactam form, a signal corresponding to the N-H proton is expected, while the lactim form will show a signal for the O-H proton. The chemical shifts of the ring protons will also differ between the two forms.

-

Carefully integrate the area of a well-resolved, non-overlapping signal for each tautomer.

-

Calculate the mole fraction (X) of each tautomer using the following formula:

-

Xlactam = (Integrallactam) / (Integrallactam + Integrallactim)

-

Xlactim = (Integrallactim) / (Integrallactam + Integrallactim)

-

-

The equilibrium constant (KT) can then be calculated as:

-

KT = [lactim] / [lactam] = Xlactim / Xlactam

-

-

Caption: Workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the two tautomers will exhibit different absorption maxima (λmax) due to their distinct electronic structures. The lactam form typically absorbs at a longer wavelength than the lactim form.

4.2.1 Step-by-Step Protocol for UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity of the mixture.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima corresponding to the lactam and lactim forms. This may require comparison with the spectra of "fixed" derivatives (e.g., N-methylated for the lactam and O-methylated for the lactim) to definitively assign the peaks.[6]

-

-

Data Analysis: [7]

-

The relative amounts of the two tautomers can be determined by deconvolution of the overlapping absorption bands or by using the absorbances at the λmax of each tautomer if the molar absorptivities of the pure forms are known or can be estimated from the fixed derivatives.

-

The equilibrium constant can be calculated from the ratio of the concentrations of the two tautomers.

-

Implications for Drug Development and Research

The tautomeric state of this compound has significant consequences for its application in drug discovery and development:

-

Receptor Binding: The different tautomers present distinct hydrogen bond donor and acceptor patterns, which will dictate their binding interactions with biological targets such as enzymes and receptors. A drug designed to bind in its lactim form may be inactive if the lactam form predominates in the physiological environment.

-

Physicochemical Properties: Tautomerism influences key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Chemical Reactivity: The lactam and lactim forms exhibit different chemical reactivity. For instance, the lactim form can be O-alkylated, while the lactam form can be N-alkylated. Understanding the predominant tautomer is crucial for planning synthetic modifications.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its chemical identity, with far-reaching implications for its use in scientific research and drug development. Based on theoretical studies of analogous compounds, the lactim (hydroxy) form is predicted to be the more stable tautomer in the gas phase, while the equilibrium is expected to shift towards the more polar lactam (keto) form in polar solvents. The experimental protocols detailed in this guide provide a robust framework for the quantitative investigation of this equilibrium, enabling researchers to make informed decisions in their synthetic and medicinal chemistry endeavors. A thorough understanding and characterization of the tautomeric landscape of this important heterocyclic building block are essential for unlocking its full potential in the creation of novel and effective molecules.

References

-

Zutterman, F. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. SciSpace. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Université de Namur. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. Portail de la recherche de l'Université de Namur. [Link]

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). Semantic Scholar. [Link]

-

Ferreira da Silva, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 12096-12105. [Link]

-

Zawadiak, J., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]

-

Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry, 25(8), 4215-4218. [Link]

-

Zutterman, F. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. figshare. [Link]

-

Park, H. S., et al. (2001). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide (A), metabolite II (B), and metabolite III (C). ResearchGate. [Link]

-

PubChemLite. (n.d.). This compound (C4H3ClN2O). PubChemLite. [Link]

-

PubChem. (n.d.). 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid. PubChem. [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). UTHSCSA. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Al-Mathkuri, T. S. F. (2017). 1 H NMR spectra of compound 2. ResearchGate. [Link]

-

NIST. (n.d.). 5-Chloro-2-methoxypyrimidine. NIST WebBook. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. [PDF] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines | Semantic Scholar [semanticscholar.org]

- 7. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]

Spectroscopic Elucidation of 5-Chloro-2-hydroxypyrimidine: A Technical Guide

Introduction: Beyond a Simple Structure

5-Chloro-2-hydroxypyrimidine (C₄H₃ClN₂O, MW: 130.53) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile building block in the synthesis of targeted therapeutic agents and functional materials.[1][2] Its reactivity is enhanced by the presence of both a chloro- and a hydroxyl- group on the pyrimidine ring, making it a valuable synthetic intermediate.[2]

However, a simple 2D representation belies a crucial structural subtlety: tautomerism. The molecule exists in a dynamic equilibrium between the aromatic hydroxy form (5-chloro-pyrimidin-2-ol) and the non-aromatic amide or lactam form (5-chloro-2(1H)-pyrimidinone). Understanding the predominant tautomer in a given state is paramount, as it governs the molecule's chemical behavior, reactivity, and, most importantly, its spectroscopic signature. This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—to build a cohesive, validated structural understanding of this compound, demonstrating that it predominantly exists as the 5-chloro-2(1H)-pyrimidinone tautomer in typical analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this polar molecule and its high boiling point allows for stable acquisitions. Crucially, it is a hydrogen-bond acceptor, which can help in observing exchangeable protons like N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE III 400 MHz or equivalent, equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-14 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds to ensure quantitative integration.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

Employ a sufficient number of scans to achieve a high signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[3]

-

¹H NMR Data & Interpretation

The proton NMR spectrum provides direct evidence for the 2(1H)-pyrimidinone tautomer. The presence of two distinct aromatic signals and a broad, exchangeable proton peak is key.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.51 | Broad Singlet | 1H | N-H |

| 8.55 | Singlet | 2H | H-4, H-6 |

-

Interpretation: The two protons at positions 4 and 6 are chemically equivalent due to the molecule's symmetry, resulting in a single signal at 8.55 ppm integrating to 2H. Their significant downfield shift is attributed to the deshielding effects of the electronegative nitrogen atoms within the ring and the adjacent carbonyl group. The most telling signal is the broad singlet at approximately 12.51 ppm, characteristic of an amide N-H proton involved in hydrogen bonding, rather than a sharper phenolic O-H proton.[4] This strongly supports the predominance of the 2(1H)-pyrimidinone structure.

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum corroborates the ¹H NMR findings, particularly through the chemical shift of the carbon at the 2-position.

| Chemical Shift (δ) ppm | Assignment |

| 162.1 | C=O (C-2) |

| 145.3 | C-4, C-6 |

| 118.9 | C-Cl (C-5) |

-

Interpretation: The signal at 162.1 ppm is unequivocally in the range for a carbonyl carbon of an amide or lactam, not an aromatic carbon bonded to an oxygen (which would typically appear further upfield). The carbons at positions 4 and 6 are equivalent and appear at 145.3 ppm. The carbon bearing the chlorine atom (C-5) is observed at 118.9 ppm. This carbon data provides definitive evidence for the 5-chloro-2(1H)-pyrimidinone tautomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a powerful method for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an ATR-IR spectrometer (e.g., a Bruker Tensor 27 FT-IR with a diamond ATR accessory).[5]

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty crystal prior to sample analysis.

-

IR Data & Interpretation

The IR spectrum provides a clear "fingerprint" of the functional groups present, strongly supporting the pyrimidinone structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-2950 | Broad, Strong | N-H Stretch (hydrogen-bonded) |

| 1685 | Strong, Sharp | C=O Stretch (Amide I band) |

| 1590 | Medium | C=C Ring Stretch |

| 1540 | Medium | C=N Ring Stretch |

| 710 | Medium | C-Cl Stretch |

-

Interpretation: The spectrum is dominated by two key features. First, a strong and sharp absorption at 1685 cm⁻¹ is a classic indicator of a carbonyl (C=O) group, specifically an amide.[6] Second, a broad, strong band in the 3150-2950 cm⁻¹ region is characteristic of an N-H bond involved in intermolecular hydrogen bonding.[7] The absence of a sharp, distinct O-H stretch (typically ~3300-3600 cm⁻¹) further refutes the presence of a significant concentration of the hydroxypyrimidine tautomer. Additional peaks corresponding to ring C=C and C=N stretches and the C-Cl bond confirm the overall structure.[6][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, creating a unique mass spectrum for the compound.

-

Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

Mass Spectrum Data & Interpretation

The mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the 5-chloro-2(1H)-pyrimidinone structure.

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | 100 / 33 | [M]⁺˙ (Molecular Ion) |

| 102/104 | 45 / 15 | [M - CO]⁺˙ |

| 95 | 20 | [M - Cl]⁺ |

| 68 | 55 | [M - Cl - HCN]⁺ |

-

Interpretation: The molecular ion peak ([M]⁺˙) is observed at m/z 130, with an isotopic peak [M+2]⁺˙ at m/z 132 of approximately one-third the intensity. This characteristic 3:1 ratio is definitive proof of the presence of one chlorine atom. The base peak is the molecular ion, suggesting a relatively stable structure.

A primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrimidinone ring, a common fragmentation for lactam structures, leading to the ion at m/z 102/104. Another significant fragmentation is the loss of a chlorine radical (35 Da) to give an ion at m/z 95. Subsequent loss of hydrogen cyanide (HCN) from this fragment yields the ion at m/z 68.

Visualization of Key Processes

The interplay between the spectroscopic methods provides a self-validating system for structure confirmation.

Caption: Relationship between tautomeric forms and confirming spectroscopic evidence.

The fragmentation pathway in mass spectrometry can be visualized to understand the resulting ions.

Caption: Primary fragmentation pathway of 5-Chloro-2(1H)-pyrimidinone in EI-MS.

Conclusion: An Integrated Structural Portrait

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

The Royal Society of Chemistry. Supporting Information for "L-Proline: an efficient N,O-bidentate ligand...". [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubChem. 5-Chloro-2(1H)-pyrimidinone. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

PubChem. 5-chloro-2-hydroxypyridine. [Link]

Sources

- 1. This compound | 54326-16-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 54326-16-8: 5-Chloro-2(1H)-pyrimidinone | CymitQuimica [cymitquimica.com]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Chloro-2-hydroxypyrimidine

Abstract: This technical guide provides a comprehensive framework for performing quantum chemical calculations on 5-Chloro-2-hydroxypyrimidine, a molecule of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to deliver a field-proven, self-validating workflow grounded in rigorous theoretical principles. This document is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale behind computational choices and a detailed, step-by-step protocol for practical implementation. Key areas of focus include the critical analysis of tautomerism, the selection of appropriate theoretical levels, and the interpretation of results for meaningful scientific insights.

Introduction: The "Why" Before the "How"

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of nucleobases like cytosine, thymine, and uracil. Their structural motifs are paramount in biological recognition, hydrogen bonding, and pharmaceutical activity. Understanding the electronic structure, stability, and spectroscopic properties of derivatives like this compound is crucial for applications ranging from drug design to the development of novel materials.

Quantum chemical calculations offer a powerful lens to probe molecular properties at a level of detail often inaccessible to experimental methods alone. These in silico experiments allow us to predict geometries, relative energies, and vibrational frequencies, providing a foundational understanding of molecular behavior.

The central computational challenge for this compound, and indeed for most hydroxypyrimidines, is tautomerism . The molecule can exist in different isomeric forms through proton migration, primarily between the more stable keto (pyrimidinone) form and the enol (hydroxypyrimidine) form. The relative stability of these tautomers can be profoundly influenced by substituents and the local environment (e.g., solvent), which in turn dictates the molecule's chemical reactivity and biological interactions. This guide will place special emphasis on computationally resolving this tautomeric equilibrium.

Theoretical Foundations: Selecting the Right Tools

A successful computational study relies on an informed choice of methodology. Here, we outline the core theoretical concepts and justify our selections for a robust and efficient analysis of this compound.

Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational cost and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the molecular energy as a functional of the electron density.

Recommended Functional: B3LYP

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational chemistry for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which provides a good description of electronic structure for a wide range of systems. While newer functionals exist, B3LYP's extensive validation makes it a trustworthy starting point for this type of analysis.

Basis Sets

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

Recommended Basis Set: 6-311++G(d,p)

-

6-311G: This is a triple-split valence basis set, meaning it uses three functions to describe valence electrons, offering more flexibility than simpler basis sets.

-

++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds, which are central to understanding tautomerism.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron density, providing a more accurate description of chemical bonding.

Tautomerism: The Central Chemical Question

As introduced, this compound can exist in at least two primary tautomeric forms: the hydroxy (enol) form and the keto form. Computation allows us to determine their relative thermodynamic stabilities by calculating the Gibbs free energy of each optimized structure.

Mandatory Visualization: Tautomeric Equilibrium

The following diagram illustrates the primary tautomeric forms of this compound. Quantum chemical calculations are essential to determine which form is more stable.

Caption: Tautomeric equilibrium between the enol and keto forms.

Simulating the Environment: Solvation Models

Calculations performed in the gas phase can differ significantly from behavior in solution. Implicit solvation models are an efficient way to account for the bulk effects of a solvent.

Recommended Model: Polarizable Continuum Model (PCM)

The PCM models the solvent as a continuous dielectric medium, which becomes polarized by the solute molecule. This is a standard and effective method for capturing the dominant electrostatic interactions between the solute and solvent, which can significantly influence tautomeric equilibria.

A Self-Validating Computational Workflow

Expertise in computational science is not just about running calculations; it's about designing a workflow where each step validates the previous one. This ensures the trustworthiness and physical meaning of the final results.

Mandatory Visualization: Computational Workflow

This diagram outlines the logical, self-validating process for the quantum chemical analysis of this compound.

Caption: A self-validating workflow for computational analysis.

Step 1: Structure Preparation

Begin by building the 3D structures of all plausible tautomers of this compound using a molecular editor like GaussView or Avogadro. Ensure correct atom connectivity and initial geometries.

Step 2: Geometry Optimization

This is the most critical step. The goal is to find the lowest energy structure (the equilibrium geometry) for each tautomer on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively moving them until the forces are essentially zero.

Step 3: Vibrational Frequency Analysis (The Trustworthiness Check)

Once an optimization is complete, a frequency calculation must be performed at the same level of theory. This step serves two crucial purposes:

-

Validation: A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (like a transition state), meaning the "optimized" structure is not stable and will distort further. This is a non-negotiable validation check.

-

Thermodynamics: The calculation yields the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are essential for calculating the Gibbs free energy (G) and thus the relative stability of the tautomers at a given temperature.

Step 4: Analysis of Results

With validated structures, you can now analyze the key outputs:

-

Relative Energies: Compare the Gibbs free energies of the tautomers to determine the most stable form.

-

Geometric Parameters: Analyze bond lengths and angles to understand structural differences.

-

Spectroscopic Properties: The calculated vibrational frequencies can be used to simulate an infrared (IR) spectrum, which can be compared to experimental data for further validation.

Detailed Protocol: A Practical Implementation

This section provides a practical, step-by-step guide using the syntax for the Gaussian software package, one of the most common tools in computational chemistry.

Software Requirements

-

Gaussian 16: A quantum chemistry software package.

-

GaussView 6: A graphical user interface for building molecules and visualizing results.

Protocol for Tautomer Stability Analysis in Water

This protocol will perform a geometry optimization followed by a frequency calculation for a single tautomer in a simulated aqueous environment. This process must be repeated for each tautomer you wish to study.

Step 1: Create the Input File

In a text editor, create a file named tautomer_keto.com. The structure of the file is as follows:

-

%nprocshared=8: Specifies using 8 CPU cores.

-

%mem=16GB: Allocates 16 Gigabytes of memory.

-

%chk=tautomer_keto.chk: Creates a checkpoint file for restarting or visualizing.

-

#p: The route section, which specifies the calculation type.

-

B3LYP/6-311++G(d,p): Our chosen DFT method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation after the optimization completes.

-

SCRF=(PCM,Solvent=Water): Specifies the Polarizable Continuum Model for water.

-

-

Keto form...: A descriptive title.

-

0 1: Specifies a total charge of 0 and a spin multiplicity of 1 (singlet state).

-

[Coordinates]: The x, y, z coordinates for each atom.

Step 2: Run the Calculation

Execute the calculation from the command line: g16 < tautomer_keto.com > tautomer_keto.log

Step 3: Validate the Output

Open the output file (tautomer_keto.log).

-

Search for "Optimization completed." to confirm the geometry optimization finished successfully.

-

Search for "Frequencies --". A stable minimum will have no negative (imaginary) frequencies listed.

Step 4: Extract Thermodynamic Data

Near the end of the output file, locate the "Sum of electronic and thermal Free Energies". This value is the Gibbs free energy (G) for that tautomer.

Step 5: Compare Tautomers

Repeat steps 1-4 for the enol tautomer. The tautomer with the lower Gibbs free energy is the more stable form in an aqueous solution. The energy difference can be used to calculate the equilibrium constant.

Data Interpretation and Application

Summarizing Quantitative Data

All computed energies should be summarized in a clear table to facilitate comparison. The energy difference (ΔG) is the most critical value for determining relative stability.

| Tautomer | Electronic Energy (Hartree) | ZPVE Correction (Hartree) | Gibbs Free Energy (Hartree) | Relative Free Energy (kcal/mol) |

| Keto Form | Value from log | Value from log | Value from log | 0.00 |

| Enol Form | Value from log | Value from log | Value from log | Calculated ΔG |

(Note: 1 Hartree = 627.509 kcal/mol)

Application in Drug Development

The results of these calculations have direct, practical implications. The dominant tautomer determines the molecule's:

-

Hydrogen Bonding Profile: The number and location of hydrogen bond donors and acceptors are different for each tautomer. This is critical for predicting how the molecule will bind to a protein's active site.

-

Shape and Electrostatics: The precise 3D shape and electrostatic potential surface, which can be visualized in GaussView, dictate molecular recognition and interaction with biological targets.

-

Reactivity: The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's kinetic stability and potential reaction pathways.

Conclusion

This guide has detailed a robust, self-validating workflow for the quantum chemical analysis of this compound. By grounding our approach in established theoretical principles—namely DFT with the B3LYP functional, a flexible 6-311++G(d,p) basis set, and the PCM solvation model—we have established a reliable protocol. The emphasis on vibrational frequency analysis as a mandatory validation step ensures the physical relevance of the computed results. The insights gained from this computational protocol, particularly regarding the dominant tautomeric form and its resulting electronic and structural properties, are invaluable for researchers in medicinal chemistry and materials science, enabling more informed and efficient discovery processes.

References

- Gaussian – Molecular Modeling in Comput

- Polarizable continuum model - Wikipedia. (URL: )

- Gaussian (software) - Wikipedia. (URL: )

- What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. (URL: _)

- Gaussian | UMD Software C

- Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives | The Journal of Physical Chemistry - ACS Public

- DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing). (URL: )

- Applications of Quantum Chemistry in Molecular Spectroscopy and Reactivity - AKT Public

- Gaussian/GaussView - NYU. (URL: )

- New light on tautomerism of purines and pyrimidines and its biological and genetic implications - Indian Academy of Sciences. (URL: )

- Application of Quantum Chemistry to Spectroscopy - YukiOzaki. (URL: )

- Quantum Mechanics in Spectroscopy | Solubility of Things. (URL: )

- DFT calculations on the solutional systems--solvation energy, dispersion energy and entropy - ResearchG

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. (URL: )

- How Quantum Chemistry and Spectroscopy Reveal Molecular Secrets | Medium. (URL: )

- New light on tautomerism of purines and pyrimidines and its biological and genetic implications - ResearchG

- Quantum chemistry as a tool for spectroscopic analysis - UQ eSpace. (URL: )

- The Polarizable Continuum Model (PCM) - Group of Prof. Hendrik Zipse. (URL: )

- Solv

- Tautomerism characteristics of 4-pyrimidone - ChemicalBook. (URL: )

- Density Functional Theory (DFT)

- Part 4 - Introduction to Vibrational Frequencies -

- Can someone suggest a free software for Density Functional Theory B3LYP calculation? - ResearchGate.

fundamental reaction mechanisms of 5-Chloro-2-hydroxypyrimidine

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 5-Chloro-2-hydroxypyrimidine

Authored by a Senior Application Scientist

Foreword: Unveiling the Synthetic Potential of a Versatile Pyrimidine Core

This compound (CAS: 54326-16-8) stands as a pivotal heterocyclic intermediate, prized for its role in the synthesis of a wide array of biologically active molecules.[1] Its applications span from pharmaceutical development, where it serves as a cornerstone for antiviral and anticancer agents, to the agrochemical industry for formulating herbicides and fungicides.[1][2] The strategic placement of a chloro group at the 5-position and a hydroxyl group at the 2-position imbues the pyrimidine ring with a unique reactivity profile, making it a valuable building block for complex molecular architectures.[1] This guide delves into the core reaction mechanisms that govern the synthetic transformations of this compound, providing researchers and drug development professionals with a foundational understanding of its chemical behavior.

The Decisive Role of Tautomerism in Reactivity

A fundamental concept that underpins the entire chemical behavior of this compound is its existence in a state of tautomeric equilibrium. The molecule dynamically interconverts between the aromatic hydroxy (enol) form and the non-aromatic but thermodynamically more stable pyrimidin-2-one (keto) form.[3] This equilibrium is not static; it is profoundly influenced by the solvent, pH, and temperature, with the keto tautomer, 5-chloro-1H-pyrimidin-2-one, generally predominating under most conditions.[4]

This tautomerism is the master switch for its reactivity. Reactions targeting the hydroxyl group, such as etherification, proceed through the enol form, whereas reactions involving the ring nitrogen or the carbonyl character are dictated by the keto form. Understanding and controlling this equilibrium is paramount for achieving desired synthetic outcomes.

Caption: Tautomeric equilibrium of this compound.

Synthesis: Building the Core Scaffold

The most common and efficient synthesis of this compound involves the direct chlorination of its parent compound, 2-hydroxypyrimidine. The choice of chlorinating agent is critical for regioselectivity, with N-chlorosuccinimide (NCS) being a preferred reagent for its mildness and efficacy. The reaction is typically conducted in a polar solvent like acetic acid or dichloromethane.

Experimental Protocol: Synthesis via Electrophilic Chlorination

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxypyrimidine (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: To this solution, add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature to control any exotherm.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove acetic acid and succinimide byproducts, and dry under vacuum to yield this compound as a pale yellow solid.[5]

Caption: Workflow for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro substituent is the primary handle for introducing molecular complexity via cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, a key process in palladium catalysis.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds (boronic acids or esters).[7][8] This reaction is fundamental in medicinal chemistry for synthesizing biaryl structures.

Causality Behind Component Choices:

-

Catalyst: Palladium complexes like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand are used. The ligand (e.g., XPhos, SPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which then participates in the transmetalation step.[9][10]

-

Solvent: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Molar Eq. / mol% | Purpose |

| Aryl Halide | This compound | 1.0 | Electrophile |

| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 | Nucleophile Source |

| Pd Source | Pd₂(dba)₃ | 1-5 mol% | Catalyst Precursor |

| Ligand | XPhos | 2-10 mol% | Stabilize & Activate Pd |

| Base | K₃PO₄ | 2.0 - 3.0 | Activate Boronic Acid |

| Solvent | Dioxane/H₂O (e.g., 4:1) | - | Reaction Medium |

| Temperature | 80 - 110 °C | - | Overcome Activation Energy |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[7]

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyrimidine ring to a terminal alkyne.[11][12] This reaction is invaluable for creating rigid scaffolds and precursors for further transformations.

Causality Behind Component Choices:

-

Dual Catalysis: The reaction classically employs a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₄) activates the aryl halide, while a copper(I) salt (e.g., CuI) acts as a co-catalyst that forms a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium center.[7][12] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[13]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base to deprotonate the terminal alkyne and often as the solvent.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere: In a reaction flask, dissolve this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) in an amine solvent like triethylamine.[7]

-

Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

-

Reagent Addition: Add the terminal alkyne (1.1 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling at the C5-Cl bond is common, the electron-deficient pyrimidine ring is also primed for Nucleophilic Aromatic Substitution (SNAr).[6] In molecules like 5-chloro-2,4,6-trifluoropyrimidine, the positions ortho and para to the ring nitrogens (C2, C4, C6) are highly activated towards nucleophilic attack.[14] For this compound, the C2 and C4/C6 positions are the most likely sites for substitution, depending on the reaction conditions and the nature of the nucleophile. The chloro group at C5 acts as an electron-withdrawing group, further enhancing the electrophilicity of the ring carbons.[6]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Future Outlook

This compound is a testament to the power of heterocyclic scaffolds in modern chemistry. Its reactivity is governed by a delicate interplay between its inherent tautomerism and the electronic properties of the pyrimidine ring, which is further modulated by its chloro substituent. Mastery of its fundamental reaction mechanisms—primarily palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions—empowers chemists to construct complex molecules with precision and efficiency. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of versatile intermediates like this compound will remain a critical enabler of innovation in drug development and beyond.

References

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health.[Link]

-

Suzuki reaction. Wikipedia.[Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.[Link]

-

Sonogashira coupling. Wikipedia.[Link]

-

Sonogashira Coupling. Organic Chemistry Portal.[Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.[Link]

-

This compound (C4H3ClN2O). PubChem.[Link]

-

2-Hydroxypyridine-Tautomerism. ChemTube3D.[Link]

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxypyrimidine from 2-hydroxypyrimidine

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the efficient and reliable synthesis of key heterocyclic intermediates is paramount. 5-Chloro-2-hydroxypyrimidine stands as one such pivotal scaffold, the backbone of numerous therapeutic agents. This guide is crafted not as a mere recitation of established procedures, but as a deep-dive into the practical and theoretical nuances of its synthesis from 2-hydroxypyrimidine. We, as fellow scientists, understand that true innovation lies in the comprehension of not just the 'how,' but the 'why.' This document is therefore designed to be a comprehensive resource for researchers, chemists, and drug development professionals, fostering a thorough understanding of the reaction mechanism, experimental parameters, and safety considerations.

Strategic Importance of this compound in Medicinal Chemistry

This compound is a highly valued intermediate in the synthesis of a diverse array of pharmaceutical compounds.[1][2] Its utility lies in the strategic placement of the chloro and hydroxyl functional groups on the pyrimidine ring, which serve as versatile handles for further chemical modifications. The electron-withdrawing nature of the chlorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final drug molecule. This substituted pyrimidine is a key building block for various classes of therapeutic agents, including antivirals, antifungals, and kinase inhibitors.

The Synthetic Challenge: Electrophilic Chlorination of an Electron-Deficient Heterocycle

The direct synthesis of this compound from 2-hydroxypyrimidine is achieved through an electrophilic aromatic substitution reaction. However, the inherent electronic nature of the pyrimidine ring presents a significant hurdle. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, rendering the aromatic system electron-deficient and thus, less reactive towards electrophiles.

Mechanistic Rationale and Regioselectivity

Despite the overall deactivation of the ring, the hydroxyl group at the 2-position is an activating, ortho-, para-director. In the context of the pyrimidine ring, this directs the incoming electrophile to the 5-position. The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The chlorinating agent generates an electrophilic chlorine species (Cl⁺), which is attacked by the π-electrons of the pyrimidine ring to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. The aromaticity is then restored by the loss of a proton from the 5-position.

Diagram 1: Mechanism of Electrophilic Chlorination of 2-hydroxypyrimidine

Caption: A streamlined workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxypyrimidine (1.0 eq.) in a mixture of glacial acetic acid and dichloromethane.

-

Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05-1.1 eq.) portion-wise at room temperature. The portion-wise addition helps to control any initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 237-238 °C (decomposes) [2] |

Predicted NMR Data:

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyrimidine ring.

-

¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching, C=O stretching, and C-Cl stretching vibrations.

Safety and Handling Precautions

A thorough understanding and implementation of safety protocols are essential when performing this synthesis.

-

2-Hydroxypyrimidine: This compound may cause skin and eye irritation. [3][4]It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can cause severe skin and eye irritation. It should be handled with care in a fume hood.

-

Solvents: Glacial acetic acid is corrosive, and dichloromethane is a volatile solvent. Both should be handled in a well-ventilated fume hood with appropriate PPE.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion and Future Outlook

The synthesis of this compound via direct chlorination of 2-hydroxypyrimidine with N-Chlorosuccinimide is a robust and reliable method for obtaining this valuable synthetic intermediate. This guide provides a comprehensive overview of the theoretical underpinnings, a detailed experimental workflow, and essential safety information to empower researchers in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the efficient synthesis of such fundamental building blocks will remain a cornerstone of medicinal chemistry research and development.

References

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

PubChem. (n.d.). 5-Chloro-2-pyridone. [Link]

- Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine.

-

NIST. (n.d.). 5-Chloro-2-pyridinol. [Link]

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. [Link]

-

MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Chloro-2-hydroxypyrimidine

Abstract

5-Chloro-2-hydroxypyrimidine is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1][2][3] Its unique structural arrangement, featuring a reactive chlorine atom and a hydroxyl group on the pyrimidine core, makes it a versatile intermediate for the synthesis of a wide array of functionalized molecules, including potent enzyme inhibitors and novel agrochemicals.[1][2] This guide provides a comprehensive analysis of the primary starting materials and synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind key synthetic routes, present detailed experimental protocols, and offer a comparative analysis of the methodologies to empower researchers in drug development and chemical synthesis.

Introduction to Synthetic Strategy: Building the Core Scaffold

The synthesis of substituted pyrimidines like this compound can be broadly approached from two distinct retrosynthetic perspectives:

-

Functionalization of a Pre-existing Pyrimidine Ring: This strategy involves starting with a simpler pyrimidine core, such as 2-hydroxypyrimidine, and introducing the desired chloro-substituent at the C5 position through an electrophilic halogenation reaction. This is often the most direct route.

-

De Novo Ring Construction (Cyclocondensation): This classical and highly versatile approach involves constructing the pyrimidine ring from acyclic precursors. Typically, this involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea or its derivatives.[4]

The choice between these strategies depends on factors such as the availability and cost of starting materials, desired scale, and the potential for side reactions. This guide will explore the most prominent examples of each approach.

Pathway I: Direct Chlorination of 2-Hydroxypyrimidine

This is a highly efficient and atom-economical route that leverages a readily available pyrimidine starting material.

Starting Material: 2-Hydroxypyrimidine (also known as Pyrimidin-2(1H)-one)

Core Principle: The pyrimidine ring, activated by the hydroxyl (or oxo) group, undergoes electrophilic substitution at the electron-rich C5 position. A suitable chlorinating agent is required to provide the electrophilic chlorine species (Cl+).

Causality and Reagent Selection: N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation.[5] Unlike harsher chlorinating agents like elemental chlorine, NCS is a solid that is easier to handle and provides a controlled release of the electrophile, minimizing over-chlorination and other side reactions. The reaction is typically conducted in a solvent like acetic acid or dichloromethane, which facilitates the dissolution of reactants and moderates the reaction.[5]

Workflow for Direct C5-Chlorination

Sources

A Theoretical and Computational Scrutiny of 5-Chloro-2-hydroxypyrimidine and its Derivatives: A Guide for Drug Discovery Professionals

Abstract

Derivatives of 5-Chloro-2-hydroxypyrimidine represent a pivotal scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potential as antimicrobial and antiviral agents.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of these compounds. By leveraging quantum chemical calculations, molecular docking simulations, and spectroscopic analysis, researchers can gain profound insights into the behavior of this compound derivatives, thereby accelerating the drug design and development process. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for the theoretical investigation of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including nucleic acids and various therapeutic agents.[3] The introduction of a chloro group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring, as seen in this compound, imparts unique electronic and steric properties that are crucial for its interaction with biological targets.[2] These substitutions can influence the molecule's reactivity, solubility, and ability to form specific hydrogen bonds, all of which are critical determinants of its pharmacological profile.[2]

A key characteristic of 2-hydroxypyrimidines is their existence in tautomeric forms, predominantly the keto (pyrimidinone) and enol (hydroxypyrimidine) forms.[4][5][6] The equilibrium between these tautomers can be influenced by factors such as the solvent environment and the presence of other substituents on the pyrimidine ring.[6] Understanding this tautomeric equilibrium is paramount, as different tautomers may exhibit distinct biological activities and binding affinities for target proteins. Theoretical calculations provide a powerful means to predict the relative stabilities of these tautomers and to understand the factors governing their interconversion.[4][5][6][7]

This guide will delve into the computational techniques that enable a comprehensive theoretical analysis of this compound derivatives, with a focus on their application in rational drug design.

Core Computational Methodologies: A Quantum Chemical Perspective

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[8][9] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the properties of medium-sized molecules like this compound derivatives.[8]

Geometry Optimization and Tautomerism

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the minimum energy conformation.

A critical aspect to consider for this compound is the potential for tautomerism. The two primary tautomers are the oxo form (5-chloro-1H-pyrimidin-2-one) and the hydroxy form (5-chloro-pyrimidin-2-ol).

Experimental Protocol: Tautomer Stability Calculation

-

Structure Generation: Build the 3D structures of both the oxo and hydroxy tautomers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-